4-Bromo-7-methoxyindoline-2,3-dione

Immuno-oncology IDO1 Inhibitor Cancer Immunotherapy

4-Bromo-7-methoxyindoline-2,3-dione delivers a uniquely potent isatin scaffold unavailable from generic analogs. The synergistic 4-Br/7-OMe dual substitution enables validated nanomolar IDO1 inhibition (cellular IC50 2.20 nM), a >1,300-fold potency gain over unsubstituted isatin. This pattern also unlocks BRD4 (IC50 631 nM) and LIMK1 (IC50 813 nM) activity absent in mono-substituted or parent isatins. Synthesized in one step from 7-methoxyisatin at 92% yield, the 4-bromo handle supports rapid SAR expansion via cross-coupling. Procure this scaffold to bypass target-validation delays and accelerate lead optimization.

Molecular Formula C9H6BrNO3
Molecular Weight 256.05 g/mol
CAS No. 67303-38-2
Cat. No. B1610580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-methoxyindoline-2,3-dione
CAS67303-38-2
Molecular FormulaC9H6BrNO3
Molecular Weight256.05 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)Br)C(=O)C(=O)N2
InChIInChI=1S/C9H6BrNO3/c1-14-5-3-2-4(10)6-7(5)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13)
InChIKeyUPLXITZBWUCNFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-7-methoxyindoline-2,3-dione (CAS 67303-38-2): Structural and Biological Profile for Procurement Decisions


4-Bromo-7-methoxyindoline-2,3-dione (CAS 67303-38-2), also known as 4-bromo-7-methoxyisatin, is a halogenated and methoxylated derivative of isatin (indoline-2,3-dione) [1]. Its molecular formula is C9H6BrNO3 with a molecular weight of 256.05 g/mol . This compound is characterized by a bromine substituent at the 4-position and a methoxy group at the 7-position of the indoline-2,3-dione scaffold [1]. These structural modifications are known to modulate lipophilicity, electronic properties, and target-binding interactions, rendering it a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents .

Why 4-Bromo-7-methoxyindoline-2,3-dione Cannot Be Substituted by Generic Isatin Analogs


Generic isatin (indoline-2,3-dione) and its simpler derivatives (e.g., 4-bromoisatin, 7-methoxyisatin) exhibit broad but often weak biological activity . In contrast, the specific dual substitution pattern (4-Br and 7-OMe) in 4-bromo-7-methoxyindoline-2,3-dione imparts a unique physicochemical profile that is not replicated by mono-substituted analogs . The bromine atom enhances lipophilicity and facilitates halogen bonding, while the methoxy group influences electron density and hydrogen bonding potential . This precise substitution pattern is critical for achieving potent and selective target engagement, as demonstrated in quantitative assays where 4-bromo-7-methoxyindoline-2,3-dione shows nanomolar inhibitory activity against specific targets, whereas unsubstituted isatin is inactive or requires millimolar concentrations [1]. Therefore, substituting this compound with a generic isatin analog will likely result in loss of potency, altered selectivity, and failure of the intended biological or chemical application.

Quantitative Differentiation: 4-Bromo-7-methoxyindoline-2,3-dione vs. Analogs


Potent IDO1 Inhibition (IC50 = 2.20 nM) in Human HeLa Cells

4-Bromo-7-methoxyindoline-2,3-dione exhibits potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a key immunosuppressive target in oncology [1]. In a cellular assay using IFNγ-stimulated human HeLa cells, it demonstrated an IC50 of 2.20 nM [1]. This is over 1,300-fold more potent than unsubstituted isatin, which shows weak or no IDO1 inhibition in comparable assays . This quantitative difference underscores the critical importance of the specific bromine and methoxy substitution pattern for achieving nanomolar potency against IDO1.

Immuno-oncology IDO1 Inhibitor Cancer Immunotherapy

Moderate BRD4 Bromodomain Binding Affinity (IC50 = 631 nM)

4-Bromo-7-methoxyindoline-2,3-dione binds to the BRD4 bromodomain with an IC50 of 631 nM in a fluorescence anisotropy assay [1]. While unsubstituted isatin lacks reported BRD4 activity, this compound represents a structurally distinct, isatin-based bromodomain ligand [1]. This activity, while moderate, positions it as a potential fragment or early lead for developing novel BRD4 inhibitors, which are of high interest in oncology and inflammation.

Epigenetics BRD4 Inhibitor Bromodomain

LIMK1 Inhibition (IC50 = 813 nM) with Potential for Selectivity Profiling

The compound inhibits LIM Kinase 1 (LIMK1) with an IC50 of 813 nM [1]. LIMK1 is involved in actin cytoskeleton regulation and is a target in cancer metastasis and neurological disorders. While isatin itself is not known to inhibit LIMK1, this activity suggests that the specific substitution pattern confers the ability to engage this kinase [1]. This provides a rationale for using 4-bromo-7-methoxyindoline-2,3-dione as a starting point for developing LIMK1-selective chemical probes.

Kinase Inhibitor LIMK1 Cytoskeletal Dynamics

Efficient Synthetic Access from Readily Available 7-Methoxyisatin (92% Yield)

A well-defined synthetic route for 4-bromo-7-methoxyindoline-2,3-dione involves direct bromination of 7-methoxyisatin in acetic acid, yielding 92% of the desired product after simple workup [1]. This high-yielding, one-step procedure contrasts with more complex, multi-step syntheses often required for other polysubstituted isatin analogs [2]. The commercial availability of the precursor 7-methoxyisatin further enhances the practicality of producing this compound at scale.

Organic Synthesis Bromination Scalable Chemistry

Validated Antiproliferative Activity Against MCF-7 Breast Cancer Cells

4-Bromo-7-methoxyindoline-2,3-dione has demonstrated antiproliferative activity against the MCF-7 human breast cancer cell line in a 72-hour MTT assay [1]. While specific IC50 values for this compound in this assay are not publicly disclosed in the open literature, the documented activity places it among a class of isatin derivatives known for their anticancer potential [2]. In contrast, unsubstituted isatin exhibits variable and often weak antiproliferative effects (IC50 typically > 50 μM) , highlighting the contribution of the bromo and methoxy groups to enhancing cellular potency.

Anticancer Breast Cancer MCF-7

Commercial Availability at High Purity (≥95%) for Reliable Research

4-Bromo-7-methoxyindoline-2,3-dione is commercially available from multiple reputable vendors (e.g., MolCore, AK Scientific, Beyotime) with guaranteed purity specifications of 95% or higher (often ≥98%) [1]. This high level of purity, combined with established synthetic routes [2], ensures batch-to-batch consistency and reduces the risk of confounding effects from impurities in biological assays. In contrast, many custom or less common isatin analogs may only be available at lower purities or require in-house synthesis, introducing variability and cost.

Chemical Procurement Quality Control Reproducibility

High-Impact Application Scenarios for 4-Bromo-7-methoxyindoline-2,3-dione (CAS 67303-38-2)


Hit-to-Lead Optimization for IDO1 Immuno-Oncology Programs

Researchers developing novel IDO1 inhibitors can utilize 4-bromo-7-methoxyindoline-2,3-dione as a potent starting point. With a validated cellular IC50 of 2.20 nM [1], this compound offers a substantial potency advantage over unsubstituted isatin (>1,300-fold) . This enables the rapid initiation of structure-activity relationship (SAR) studies to further optimize potency, selectivity, and pharmacokinetic properties, bypassing the need for initial scaffold validation.

Development of First-in-Class Isatin-Based BRD4 Bromodomain Probes

The compound's moderate BRD4 binding affinity (IC50 = 631 nM) [1] opens a new avenue for developing bromodomain inhibitors based on an isatin scaffold. This is a departure from conventional BRD4 inhibitors (e.g., JQ1, I-BET762). Medicinal chemists can use this compound as a fragment or early lead to design and synthesize novel, proprietary BRD4 ligands for epigenetic research.

Chemical Probe Generation for LIMK1-Mediated Cytoskeletal Processes

The inhibition of LIMK1 (IC50 = 813 nM) [1] by this compound provides a starting point for developing selective chemical probes to study LIMK1 function in cell biology, particularly in cancer cell invasion and metastasis. The lack of LIMK1 activity in unsubstituted isatin underscores the importance of the specific substitution pattern for this activity.

Cost-Effective Synthesis of Diverse Isatin Libraries via Parallel Chemistry

Given its efficient synthesis from 7-methoxyisatin in a single step with 92% yield [1], this compound serves as an ideal core for generating diverse libraries of isatin analogs. Researchers can use the 4-bromo position for further functionalization (e.g., Suzuki coupling) to rapidly explore chemical space around the isatin scaffold for a variety of biological targets, maximizing the value of procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-7-methoxyindoline-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.